Methyl 3-amino-4-hydroxybenzoate

概要

説明

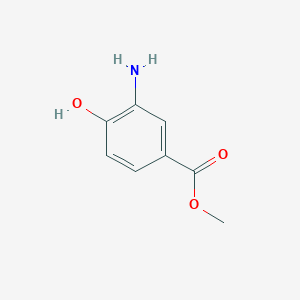

Chemical Structure and Properties Methyl 3-amino-4-hydroxybenzoate (C₈H₉NO₃, molecular weight: 167.16 g/mol) is an aromatic ester featuring an amino (-NH₂) group at position 3 and a hydroxyl (-OH) group at position 4 of the benzoate ring. It exists as a white crystalline solid with a melting point of 141–143°C . The compound is synthesized via the reduction of methyl 4-hydroxy-3-nitrobenzoate using sodium dithionite in ethanol .

Applications Primarily, it serves as a key intermediate in pharmaceuticals, notably in the synthesis of the anticancer drug neratinib . Its derivatives are also utilized in coordination polymers for materials science applications, such as photoluminescent modulation .

Safety Profile

The compound carries GHS hazard statements (H315, H319, H335) for skin/eye irritation and respiratory sensitization .

準備方法

Methyl 3-amino-4-hydroxybenzoate can be synthesized from methanol and 3-amino-4-hydroxybenzoic acid . The reaction involves esterification, where methanol reacts with 3-amino-4-hydroxybenzoic acid in the presence of an acid catalyst to form the ester. The reaction conditions typically include heating under reflux and using a dehydrating agent to drive the reaction to completion.

化学反応の分析

Methyl 3-amino-4-hydroxybenzoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The nitro group can be reduced to an amine.

Substitution: The amino group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Pharmaceutical Applications

1. Local Anesthetic:

Orthocaine is primarily known for its use as a local anesthetic. It functions by blocking nerve signals in the targeted area, providing pain relief during minor surgical procedures. A study highlighted the synthesis and characterization of orthocaine, emphasizing its effectiveness and reduced solubility in water, which enhances its stability and efficacy in medical applications .

2. Antibiotic and Antitumor Activity:

Recent research has identified derivatives of 3-amino-4-hydroxybenzoate that exhibit antibiotic and antitumor properties. This includes a new family of metabolites called ahbamycins derived from 3-amino-4-hydroxybenzoate, which show promise in combating bacterial infections and cancer cells . The ability to generate new compounds through combinatorial biosynthesis opens avenues for developing novel therapeutic agents.

Material Science Applications

1. Coordination Compounds:

Methyl 3-amino-4-hydroxybenzoate has been utilized as a ligand in the synthesis of metal-organic frameworks (MOFs). These frameworks are studied for their magnetic properties and potential applications in catalysis and gas storage. A recent study synthesized a CoII MOF using this ligand, demonstrating its role in enhancing magnetic relaxation properties .

2. Photoluminescent Materials:

The compound's incorporation into photoluminescent materials has also been explored. Its structural characteristics contribute to the modulation of luminescence properties, making it suitable for applications in optoelectronics .

Case Studies

作用機序

The mechanism of action of methyl 3-amino-4-hydroxybenzoate involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes or as a substrate for enzymatic reactions. The exact mechanism depends on the specific application and the biological context in which it is used .

類似化合物との比較

Structural Analogues and Derivatives

Methyl 3-formamido-4-hydroxybenzoate

- Structure: Features a formamido (-NHC=O) group instead of the amino group.

- Synthesis: Derived from methyl 3-amino-4-hydroxybenzoate via formylation.

- Application : Used as a reference standard in pharmaceutical quality control (USP/EMA/BP compliance) .

- Key Difference: The formamido group enhances stability against oxidation compared to the free amino group in the parent compound.

Positional Isomers

- Methyl 4-amino-3-hydroxybenzoate: Substituents swapped (amino at position 4, hydroxyl at position 3). Altered electronic properties affect reactivity and solubility .

Ahbamycins (AHBs)

Ahbamycins are natural products derived from 3-amino-4-hydroxybenzoate (3,4-AHBA), produced by Streptomyces argillaceus via cryptic biosynthetic gene clusters .

Physicochemical and Pharmacokinetic Properties

Key Observations :

- This compound exhibits moderate solubility and bioavailability, suitable for oral drug intermediates.

- Ahbamycins' complex structures likely reduce solubility but enhance target specificity in antimicrobial applications .

Functional Group Modifications

- Amino Group Derivatives: Methyl 3-((Tert-butoxycarbonyl)amino)-4-hydroxybenzoate: A protected derivative for peptide coupling . Methyl 3-acetamido-4-hydroxybenzoate: Enhanced stability via acetylation, used in polymer synthesis .

Hydroxyl Group Modifications :

- Etherification (e.g., methylation) reduces hydrogen-bonding capacity, altering crystallinity .

生物活性

Methyl 3-amino-4-hydroxybenzoate, also known as methyl 3-amino-4-hydroxybenzoic acid (CAS No. 536-25-4), is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of 167.16 g/mol. The compound features an aromatic ring with an amino group and a hydroxyl group, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉NO₃ |

| Molecular Weight | 167.16 g/mol |

| Boiling Point | Not specified |

| Solubility | High |

| Log P (octanol/water) | 0.83 |

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been found to exhibit significant inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound acts by disrupting bacterial cell wall synthesis, leading to cell lysis and death.

2. Antitumor Activity

This compound is also noted for its antitumor properties. Research indicates that it can inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms. For instance, a study demonstrated that derivatives of this compound showed enhanced cytotoxicity against breast cancer cell lines, suggesting its potential as a chemotherapeutic agent .

3. Neuroprotective Effects

Emerging research indicates that this compound may possess neuroprotective effects. It has been shown to reduce oxidative stress in neuronal cells, which is crucial in preventing neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antimicrobial Mechanism : The compound interferes with the synthesis of bacterial cell walls by inhibiting specific enzymes involved in peptidoglycan formation.

- Antitumor Mechanism : Its ability to induce apoptosis in cancer cells is mediated through the activation of caspases and modulation of apoptotic signaling pathways.

- Neuroprotective Mechanism : The reduction in oxidative stress is attributed to the compound's antioxidant properties, which scavenge free radicals and enhance cellular defense mechanisms.

Case Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL, indicating its potential as an effective antimicrobial agent against resistant strains .

Case Study 2: Antitumor Activity

In vitro tests on breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 20 µM after 48 hours of exposure . This suggests promising applications in cancer therapy.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Methyl 3-amino-4-hydroxybenzoate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : this compound is synthesized via esterification and reduction steps. A typical route involves nitration of 4-hydroxybenzoic acid followed by esterification with methanol and subsequent catalytic hydrogenation to reduce the nitro group to an amine. Optimization includes adjusting reaction temperature (e.g., 45°C for esterification) and catalyst loading (e.g., palladium on carbon for hydrogenation). Yield improvements are achieved by controlling stoichiometry and using anhydrous solvents to minimize hydrolysis .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Structural validation employs techniques such as:

- X-ray crystallography : Use SHELX software for refinement and validation of crystallographic data to confirm bond lengths and angles .

- NMR spectroscopy : Compare H and C NMR chemical shifts with reference data (e.g., δ = 3.86 ppm for methoxy groups in DMSO-d6) .

- Mass spectrometry : Confirm molecular weight (167.1620 g/mol) via high-resolution MS .

Q. What standardized assays are used to evaluate the antioxidant activity of this compound?

- Methodological Answer : The compound’s antioxidant capacity is quantified using:

- DPPH assay : Measure scavenging activity at OD nm after 30 min incubation with 0.2 mM DPPH solution. Activity >75% at 0.0125 mg/mL indicates strong radical neutralization.

- ABTS assay : Use T-AOC Assay Kits to measure absorbance at OD nm. Scavenging rates >90% at 0.0125 mg/mL suggest high efficacy .

Advanced Research Questions

Q. How can enzymatic pathways involving this compound be leveraged for biocatalytic synthesis?

- Methodological Answer : The enzyme 3-amino-4-hydroxybenzoate 4-O-methyltransferase (EC 2.1.1.380) catalyzes the methylation of 3-amino-2,4-dihydroxybenzoate using S-adenosylmethionine (SAM) as a cofactor. To optimize biocatalysis:

- Use Streptomyces cremeus lysates or recombinant enzymes expressed in E. coli.

- Monitor reaction progress via HPLC with a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water).

- Maintain pH 7.5 and 30°C for maximal activity .

Q. What strategies resolve contradictions in reported antioxidant efficacy data for this compound?

- Methodological Answer : Discrepancies arise from differences in assay conditions. To harmonize

- Standardize solvent systems (e.g., ethanol vs. DMSO) to avoid solvent-induced radical quenching.

- Control pH (e.g., 6.8 for ABTS to mimic physiological conditions).

- Validate results with positive controls (e.g., ascorbic acid) and replicate experiments (n ≥ 3) .

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Methodological Answer :

- Perform molecular docking (AutoDock Vina) using the compound’s 3D structure (PubChem CID 10815) and target proteins (e.g., tyrosine kinases for anticancer studies).

- Validate with MD simulations (GROMACS) to assess binding stability over 100 ns trajectories.

- Analyze hydrogen bonding (e.g., –NH and –OH groups with catalytic lysine residues) .

Q. What role does this compound play in secondary metabolite biosynthesis?

- Methodological Answer : The compound is a precursor in microbial pathways. For example:

特性

IUPAC Name |

methyl 3-amino-4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNQABZCSYCTZMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060208 | |

| Record name | Benzoic acid, 3-amino-4-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

536-25-4, 63435-16-5 | |

| Record name | Methyl 3-amino-4-hydroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=536-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Orthocaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl-3-amino-4-hydroxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063435165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-amino-4-hydroxybenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9813 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3-amino-4-hydroxy-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 3-amino-4-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-amino-4-hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.845 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ORTHOCAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JK16YI13QK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。